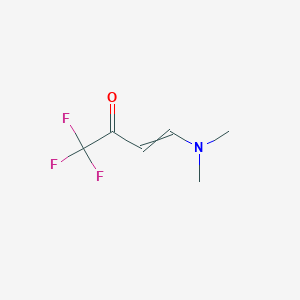

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

Übersicht

Beschreibung

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of dimethylamine with a trifluoromethylated precursor under controlled conditions. One common method includes the use of trifluoroacetaldehyde and dimethylamine in the presence of a base to facilitate the formation of the enone structure .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the enone to its corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, amines, and other substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, making it a compound of interest in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-3-(dimethylamino)-N,N-dimethylacrylamide

- (E)-3-(dimethylamino)methylidene-1,1-dimethylurea

- (E)-3-(dimethylamino)acrylate

Uniqueness

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and binding affinity, making it more versatile compared to similar compounds .

Biologische Aktivität

(E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is an organic compound notable for its unique structural features, including a trifluoromethyl group and a dimethylamine moiety. These characteristics contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The compound features a conjugated system with a double bond between the third and fourth carbon atoms, enhancing its reactivity. The trifluoromethyl group increases lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H8F3N0 |

| Molecular Weight | 165.13 g/mol |

| CAS Number | 127223-93-2 |

| Density | 1.1 g/cm³ |

| Boiling Point | 140 °C |

| Melting Point | Not available |

Potential Biological Activities

Research indicates that compounds similar to this compound often exhibit significant biological activities. The following potential biological activities have been identified:

- Antimicrobial Activity: The compound shows promise in inhibiting bacterial growth, similar to its analogue 4-(dimethylamino)-2-butanone, which has demonstrated antimicrobial properties.

- Antitumor Activity: Structural analogues with trifluoromethyl groups have been linked to antitumor effects, suggesting potential for this compound in cancer treatment.

- Neurological Effects: Ongoing studies are examining its interaction with neurotransmitter receptors, indicating potential therapeutic applications in treating neurological disorders.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through:

- Enzyme Inhibition: Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: The dimethylamine group may facilitate binding to neurotransmitter receptors or other biological targets.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Antimicrobial Activity Study:

- A study demonstrated that derivatives of trifluoromethyl ketones possess significant antibacterial properties against common pathogens. This compound was included in assays that showed promising results against Staphylococcus aureus.

-

Antitumor Research:

- In vitro studies indicated that compounds with similar structures inhibited cancer cell proliferation. Further research is needed to elucidate the specific pathways affected by this compound.

-

Neurological Interaction Studies:

- Investigations into the binding affinities of this compound with neurotransmitter receptors revealed potential as a therapeutic agent for neurological conditions.

Eigenschaften

CAS-Nummer |

127223-93-2 |

|---|---|

Molekularformel |

C6H8F3NO |

Molekulargewicht |

167.13 g/mol |

IUPAC-Name |

4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one |

InChI |

InChI=1S/C6H8F3NO/c1-10(2)4-3-5(11)6(7,8)9/h3-4H,1-2H3 |

InChI-Schlüssel |

OPFMBYIQGSJDOB-UHFFFAOYSA-N |

SMILES |

CN(C)C=CC(=O)C(F)(F)F |

Isomerische SMILES |

CN(C)/C=C/C(=O)C(F)(F)F |

Kanonische SMILES |

CN(C)C=CC(=O)C(F)(F)F |

Piktogramme |

Irritant |

Löslichkeit |

17.9 [ug/mL] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of the trifluoromethyl group influence the vibrational frequencies in (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one?

A1: The trifluoromethyl group in this compound notably influences the vibrational frequencies of the molecule, particularly the C–F vibrations. These vibrations exhibit coupling with the C–H vibrations adjacent to the CF3 group, adding complexity to the analysis of infrared spectra []. The formation of intermolecular hydrogen bonds further affects the C–F vibrations, necessitating careful interpretation of spectral data to decouple these effects and accurately assign vibrational modes.

Q2: What is the significance of this compound in synthetic chemistry?

A2: this compound plays a crucial role as a versatile building block in organic synthesis. Its reaction with various lithium derivatives of aromatic or heteroaromatic compounds allows for the preparation of trifluoromethyl enones and enediones []. This reaction proceeds stereospecifically, yielding solely the (E)-isomers of the enones, highlighting its utility in synthesizing specific isomers with potentially distinct biological activities. Furthermore, it can be used to synthesize trifluoromethylated arylhydrazones through a coupling reaction with different aromatic diazonium salts [, ]. This synthetic route provides access to a diverse array of trifluoromethyl-containing compounds, expanding the chemical space for exploring new pharmaceuticals and materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.